molecular formula C5H8Cl2O B13887981 5,5-Dichloropentan-2-one

5,5-Dichloropentan-2-one

Cat. No.: B13887981
M. Wt: 155.02 g/mol
InChI Key: XPYRKUASNOLLLV-UHFFFAOYSA-N
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Description

5,5-Dichloropentan-2-one is an organic compound with the molecular formula C5H8Cl2O It is a chlorinated ketone, characterized by the presence of two chlorine atoms attached to the fifth carbon of a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dichloropentan-2-one typically involves the chlorination of pentan-2-one. One common method is the interaction of 1-methylcyclobutanol with calcium hypochlorite (Ca(OCl)2), followed by the decomposition of the resulting hypochlorite in the presence of an iron(II) salt. This method offers a high selectivity of 98% for the formation of the desired ketone .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar chlorination techniques, ensuring the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification methods can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dichloropentan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The ketone group can be oxidized to carboxylic acids or reduced to alcohols under suitable conditions.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

    Substitution: Products vary depending on the substituent introduced.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

5,5-Dichloropentan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 5,5-Dichloropentan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 3,5-Dichloropentan-2-one
  • 5-Chloro-2-pentanone
  • Dichloromethane
  • Methyl vinyl ketone

Comparison: 5,5-Dichloropentan-2-one is unique due to the positioning of its chlorine atoms, which can significantly influence its reactivity and interactions compared to similar compounds. For instance, 3,5-Dichloropentan-2-one has chlorine atoms on different carbons, leading to different chemical behavior and applications .

Properties

Molecular Formula

C5H8Cl2O

Molecular Weight

155.02 g/mol

IUPAC Name

5,5-dichloropentan-2-one

InChI

InChI=1S/C5H8Cl2O/c1-4(8)2-3-5(6)7/h5H,2-3H2,1H3

InChI Key

XPYRKUASNOLLLV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(Cl)Cl

Origin of Product

United States

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